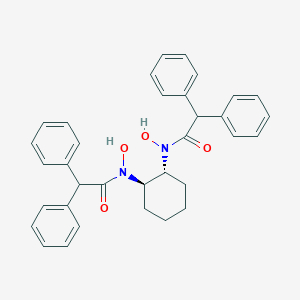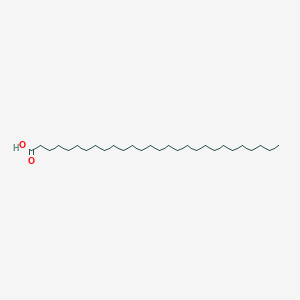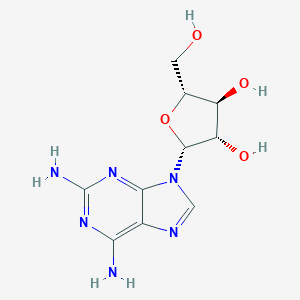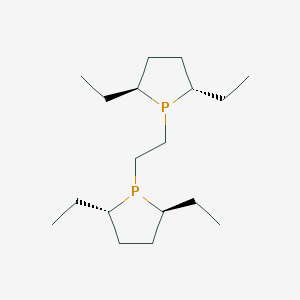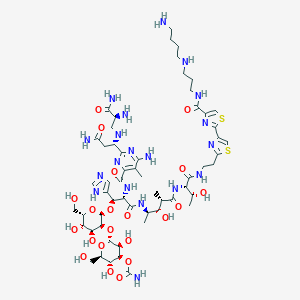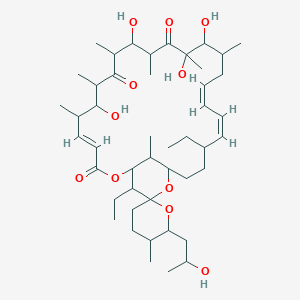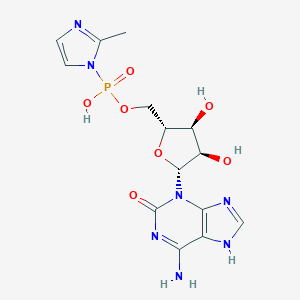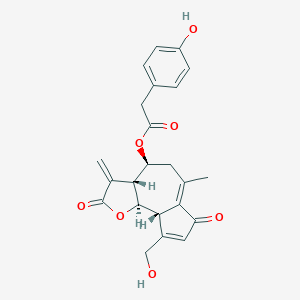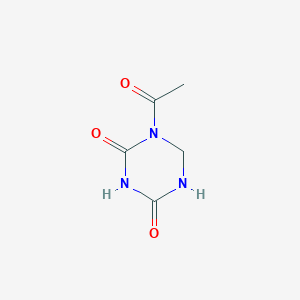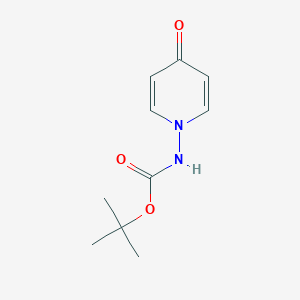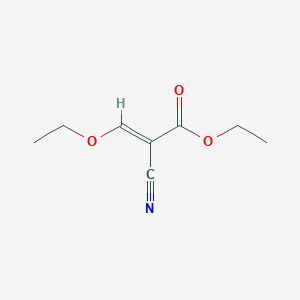
氰基乙酸乙酯(乙氧亚甲基)
概述
描述
Ethyl (ethoxymethylene)cyanoacetate is a chemical compound that has gained attention due to its utility as a cyanating agent in organic synthesis. It is particularly noted for its role in the cyanation of heterocycles and arenes, which are crucial building blocks in pharmaceuticals and agrochemicals. The compound serves as a nontoxic and readily available source for introducing the cyano group into various molecular frameworks through C-H bond activation .
Synthesis Analysis
The synthesis of ethyl (ethoxymethylene)cyanoacetate involves copper-catalyzed reactions, where it acts as a cyanating agent. The process is facilitated by the presence of di-tert-butyl peroxide (DTBP) and can proceed under ligand-free conditions, which simplifies the reaction setup and makes it more cost-effective. This method has been shown to have a wide substrate scope, making it a versatile reagent for synthesizing a range of (hetero)aryl nitriles . Another approach utilizes copper iodide as a mediator for the cyanation of arylboronic acids and aryl iodides, demonstrating the compound's flexibility in different catalytic systems .
Molecular Structure Analysis
The molecular structure of the reaction products of ethyl (ethoxymethylene)cyanoacetate with other compounds has been studied using spectroscopy and X-ray crystallography. For instance, its reaction with 5-phenoxymethyl-2-amino-2-oxazoline leads to the formation of a 1,4-adduct and a cyclocondensation compound, with the structures confirmed by these analytical techniques. Theoretical studies have also been conducted to understand the regioselectivity and mechanistic pathways involved in these reactions .
Chemical Reactions Analysis
Ethyl (ethoxymethylene)cyanoacetate participates in various chemical reactions, including cross-condensation reactions with ketomethylene compounds, leading to the synthesis of dihydropyridine and pyran derivatives . It also reacts with activated nitriles to produce pyridinthione derivatives, which can be further transformed into thieno[2,3-b]pyridine derivatives . Additionally, it has been used in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, showcasing its utility in heterocyclic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl (ethoxymethylene)cyanoacetate are crucial for its application in synthesis. For example, its reactivity with various substrates under different catalytic conditions highlights its stability and versatility as a reagent . The compound's ability to undergo transesterification to form ethoxyethyl cyanoacetate, a raw material for specialized adhesives, further demonstrates its chemical flexibility and the potential for industrial applications10.
科学研究应用
微波辅助合成
氰基乙酸乙酯(乙氧亚甲基)在取代吡唑和吡唑并 [3,4-d] 硫代嘧啶的微波辅助合成中发挥作用。该方法涉及氰基乙酸乙酯(乙氧亚甲基)与苯肼反应,导致形成吡唑,然后可以使用芳基异硫氰酸酯和硫脲将吡唑转化为吡唑并 [3,4-d] 硫代嘧啶 (Heravi 等人,2006 年)。
铜介导的 C-H 氰化
氰基乙酸乙酯(乙氧亚甲基)已被用作(杂)芳烃的铜介导 C-H 氰化中的安全氰化剂。该过程由分子氧作为氧化剂促进,并且耐受各种官能团 (Qi、Hu 和 Jiang,2017 年)。
氰基乙酸乙氧乙酯的合成
已经对氰基乙酸乙氧乙酯的合成进行了研究,氰基乙酸乙氧乙酯是制造低白度、低气味的氰基丙烯酸乙氧乙酯粘合剂的关键原材料。该过程使用 2-乙氧基乙醇和氰基乙酸乙酯进行酯交换反应 (Bin、Ji-wei 和 Zheng,2014 年)。
碘化铜介导的氰化
已经开发出一种使用氰基乙酸乙酯(乙氧亚甲基)的碘化铜介导的氰化工艺。该方法允许通过 C(sp2)–CN 键断裂产生芳基腈,并表现出对各种官能团的良好耐受性 (Qi、Hu 和 He,2016 年)。
Pemirolast 钾的合成
氰基乙酸乙酯(乙氧亚甲基)已用于合成 Pemirolast 钾,一种治疗哮喘的药物。合成过程包括与正甲酸三乙酯缩合,并与 2 氨基 3 甲基吡啶和叠氮化钠反应,然后形成钾盐 (邹沛,2002 年)。
作用机制
Target of Action
Ethyl (ethoxymethylene)cyanoacetate, also known as (E)-ethyl 2-cyano-3-ethoxyacrylate, is primarily used as a cyanating agent in organic synthesis . Its primary targets are heterocycle C–H bonds .
Mode of Action
The compound interacts with its targets via C–H bond activation . This transformation could proceed smoothly in the presence of di-tert-butyl peroxide (DTBP) with a wide substrate scope .
Biochemical Pathways
The compound is involved in the cyanation of heterocycles . This process is part of a broader class of reactions known as C–H bond activations, which are fundamental to many biochemical pathways.
Pharmacokinetics
It’s known that the compound is a pale-yellow to yellow-brown liquid at room temperature . It has a molecular weight of 155.15 , and its solubility in water is less than 0.01 g/L at 20 ºC .
Result of Action
The result of the compound’s action is the synthesis of a wide range of (hetero)aryl nitriles . These nitriles are important intermediates in the synthesis of various organic compounds.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the cyanation reaction proceeds smoothly under ligand-free conditions . The reaction temperature and the presence of catalysts like DTBP also play a crucial role .
安全和危害
未来方向
Ethyl (ethoxymethylene)cyanoacetate is a versatile synthetic building block for a variety of functional and pharmacologically active substances . It contains an acidic methylene group, flanked by both the nitrile and carbonyl, and so can be used in condensation reactions like the Knoevenagel condensation or the Michael addition . This reactivity is similar to that of esters of malonic acid .
属性
IUPAC Name |
ethyl (E)-2-cyano-3-ethoxyprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-3-11-6-7(5-9)8(10)12-4-2/h6H,3-4H2,1-2H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMGNAIGXYODKQ-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C#N)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(\C#N)/C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059097 | |
| Record name | 2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (ethoxymethylene)cyanoacetate | |
CAS RN |
94-05-3, 42466-67-1 | |
| Record name | Ethyl 2-cyano-3-ethoxyacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-cyano-3-ethoxyacrylate, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042466671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-cyano-3-ethoxyacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.091 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 2-CYANO-3-ETHOXYACRYLATE, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53706319OM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

